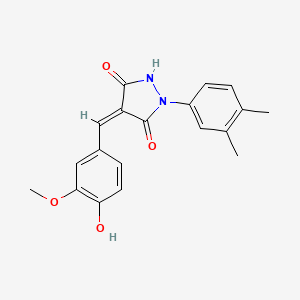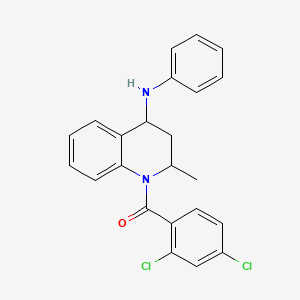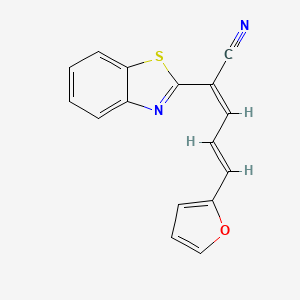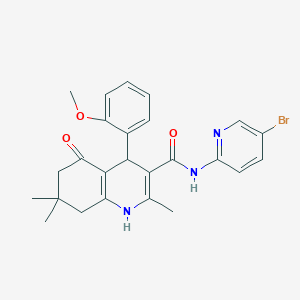
1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as dimethylphenylpyrazolidinedione (DPPD) and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DPPD involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. DPPD also inhibits the expression of pro-inflammatory cytokines and mediators, thus reducing inflammation.
Biochemical and Physiological Effects:
DPPD has been found to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. DPPD also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators. It has been found to have antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DPPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. However, DPPD has some limitations, such as low solubility in water and low bioavailability.
Orientations Futures
There are several future directions for the research on DPPD. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of DPPD in inhibiting the growth of different types of cancer cells. Another potential application is in the treatment of inflammatory diseases. Further studies are needed to determine the effectiveness of DPPD in reducing inflammation and its potential side effects. Additionally, the development of DPPD derivatives with improved solubility and bioavailability could enhance its potential therapeutic applications.
In conclusion, 1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antioxidant, anti-inflammatory, and antitumor properties and has several advantages for lab experiments. Further research is needed to determine its potential applications in the treatment of cancer and inflammatory diseases, as well as the development of DPPD derivatives with improved properties.
Méthodes De Synthèse
The synthesis of DPPD involves the reaction of 3,4-dimethylphenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,4-pentanedione to yield 1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione.
Applications De Recherche Scientifique
DPPD has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor properties. Several studies have shown that DPPD can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-6-14(8-12(11)2)21-19(24)15(18(23)20-21)9-13-5-7-16(22)17(10-13)25-3/h4-10,22H,1-3H3,(H,20,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRLZYOSNSSFMN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrochloride](/img/structure/B5174580.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5174584.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5174587.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylbenzyl)piperazine](/img/structure/B5174592.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)

![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)

![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)


![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
![N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5174653.png)